N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzenesulfonamide

Description

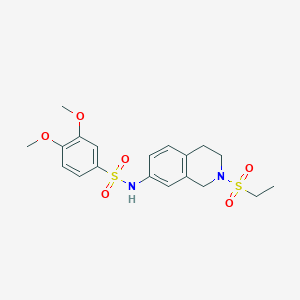

This compound features a tetrahydroisoquinoline core modified at the 2-position with an ethylsulfonyl group and at the 7-position with a 3,4-dimethoxybenzenesulfonamide moiety. The ethylsulfonyl group introduces steric bulk and electron-withdrawing properties, while the 3,4-dimethoxybenzene substituent may enhance solubility and π-π stacking interactions. Such structural features are common in bioactive molecules targeting enzymes or receptors requiring dual hydrophobic and polar interactions .

Properties

IUPAC Name |

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-3,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O6S2/c1-4-28(22,23)21-10-9-14-5-6-16(11-15(14)13-21)20-29(24,25)17-7-8-18(26-2)19(12-17)27-3/h5-8,11-12,20H,4,9-10,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDKKDSVZSVLPLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound that belongs to the class of tetrahydroisoquinoline derivatives. This compound is characterized by its unique structural features, which suggest potential interactions with various biological targets. Understanding its biological activity is crucial for exploring its therapeutic applications.

Molecular Structure

The molecular formula of this compound is with a molecular weight of 440.5 g/mol. The compound's structure includes an ethylsulfonyl group attached to a tetrahydroisoquinoline core and a dimethoxybenzene sulfonamide moiety.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors. The ethylsulfonyl group enhances binding affinity through hydrogen bonding and electrostatic interactions. This mechanism suggests potential roles in enzyme inhibition and modulation of neurotransmitter systems.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit enzyme inhibitory properties. For instance, related tetrahydroisoquinoline derivatives have shown moderate potency in inhibiting monoacylglycerol acyltransferase 2 (MGAT2), which is a target for obesity and diabetes treatment. These compounds can suppress fat absorption significantly in animal models .

Neurotransmitter Modulation

The presence of the tetrahydroisoquinoline moiety suggests potential interactions with dopaminergic systems. This interaction could lead to implications in treating neurodegenerative disorders or psychiatric conditions by modulating neurotransmitter release and receptor activity.

Case Studies

- Inhibition Studies : A study on related compounds demonstrated that certain tetrahydroisoquinoline derivatives inhibited MGAT2 effectively, with an IC50 value of 1522 nM and a fat absorption suppression rate of 57% in mice . This highlights the potential therapeutic applications of compounds within this chemical class.

- Neuropharmacological Effects : Investigations into the neuropharmacological effects of tetrahydroisoquinoline derivatives have indicated their potential in modulating dopamine receptors. This activity supports further exploration into their use for treating conditions like Parkinson's disease and depression.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Tetrahydroisoquinoline Core

a. Sulfonate vs. Sulfonamide Derivatives

- Compound 18b (): Contains a benzenesulfonate ester at the 6-position of the tetrahydroisoquinoline, synthesized via benzyl chloride with 67% yield. Unlike the target compound’s sulfonamide, the sulfonate ester is more hydrolytically labile, limiting its stability in physiological conditions .

- N-Benzyl-2-{1-[(3,4-Dimethoxyphenyl)methyl]-6-methanesulfonamido-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide (): Features a methanesulfonamido group at the 6-position. The smaller methyl group vs.

b. Aromatic Substituents

- IIIa (): A quinoline derivative with a 4-methoxybenzenesulfonamide. The methoxy group at the para position, compared to the target’s 3,4-dimethoxy substitution, lacks synergistic electronic effects, which could diminish binding affinity in systems requiring dual methoxy interactions .

- Compound 21 (): A nitro-substituted acetamide reduced to an amine (). The nitro-to-amine conversion highlights how electronic properties (e.g., electron-withdrawing vs. electron-donating groups) modulate reactivity and target engagement .

Structural and Electronic Effects

- Ethylsulfonyl vs. Methanesulfonyl derivatives () prioritize compactness, favoring interactions with shallow binding pockets .

- 3,4-Dimethoxybenzenesulfonamide vs. 4-Methoxybenzenesulfonamide: The 3,4-dimethoxy configuration provides two electron-donating groups, enhancing resonance stabilization and hydrogen-bonding capacity compared to mono-methoxy analogs () .

Q & A

Q. What are the key synthetic pathways for N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzenesulfonamide, and how can reaction yields be optimized?

The synthesis typically involves multi-step reactions, including:

- Sulfonylation : Introducing the ethylsulfonyl group to the tetrahydroisoquinoline core using sulfonyl chlorides in dichloromethane or dimethylformamide (DMF) under basic conditions (e.g., triethylamine) .

- Coupling Reactions : Linking the tetrahydroisoquinoline moiety to the dimethoxybenzenesulfonamide group via nucleophilic substitution or amide bond formation .

- Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Catalysts : Use of palladium catalysts for cross-coupling steps improves regioselectivity .

- Temperature Control : Maintaining 0–5°C during exothermic steps minimizes side reactions .

Purification via HPLC or column chromatography is critical for isolating high-purity products (>95%) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the integration of the ethylsulfonyl group (δ ~3.5 ppm for CH2-SO2) and aromatic protons (δ ~6.8–7.5 ppm) .

- IR Spectroscopy : Peaks at ~1150 cm⁻¹ (S=O stretching) and ~1250 cm⁻¹ (C-O of methoxy groups) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z ~500–550 g/mol) .

Q. What are the common solvents and catalysts used in its synthesis?

- Solvents : Dichloromethane (for sulfonylation), DMF (for coupling), and methanol (for recrystallization) .

- Catalysts/Reagents : Triethylamine (base), Pd(PPh3)4 (cross-coupling), and LiAlH4 (reductions) .

Q. How can researchers determine the purity of this compound, and what analytical thresholds are recommended?

- HPLC : Use C18 columns with acetonitrile/water gradients; purity ≥95% is acceptable for biological assays .

- Melting Point : Sharp melting range (e.g., 180–182°C) indicates crystalline purity .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound be resolved?

- Data Triangulation : Compare IC50 values across studies using standardized assays (e.g., enzyme inhibition in vitro vs. cell-based assays) .

- Experimental Replication : Validate conflicting results under controlled conditions (e.g., pH, temperature) .

- Meta-Analysis : Use computational tools (e.g., Bayesian statistics) to assess variability in potency due to structural analogs .

Q. What computational methods are suitable for predicting target interactions and mechanism of action?

- Molecular Docking : Tools like AutoDock Vina model binding affinities to enzymes (e.g., carbonic anhydrase IX) .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key binding residues .

- QSAR Models : Corolate substituent effects (e.g., methoxy vs. ethylsulfonyl) with activity trends .

Q. What strategies optimize the pharmacological profile of this compound?

Q. How should researchers design experiments to assess enzyme inhibition kinetics?

- In Vitro Assays : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) to measure inhibition constants (Ki) under varying pH and temperature .

- Lineweaver-Burk Plots : Differentiate competitive vs. non-competitive inhibition mechanisms .

- Cellular Uptake Studies : Couple inhibition data with intracellular concentration measurements via LC-MS .

Q. How can stereochemical challenges during synthesis be addressed?

- Chiral HPLC : Resolve enantiomers using cellulose-based columns .

- X-ray Crystallography : Confirm absolute configuration of crystalline intermediates .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in key coupling steps .

Q. What experimental approaches analyze structure-activity relationships (SAR) for structural modifications?

- Fragment-Based Screening : Test truncated analogs (e.g., lacking dimethoxy groups) to identify critical pharmacophores .

- Alanine Scanning : Replace substituents systematically and measure changes in binding affinity .

- Free Energy Perturbation (FEP) : Compute ΔΔG values for substituent modifications to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.